2-(2-Chloro-5-methylphenoxy)propanoic acid

Herbicide Selectivity Structure-Activity Relationship Phenoxy Propanoic Acid

2-(2-Chloro-5-methylphenoxy)propanoic acid (CAS 30033-94-4) is a member of the chlorophenoxy propanoic acid class, a group of synthetic auxin herbicides that mimic natural plant hormones to induce uncontrolled growth in target broadleaf weeds. Structurally, it features a chiral center at the propanoic acid moiety and a 2-chloro-5-methyl substitution pattern on the phenoxy ring.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 30033-94-4
Cat. No. B1364652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-5-methylphenoxy)propanoic acid
CAS30033-94-4
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)OC(C)C(=O)O
InChIInChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
InChIKeyFYAUPTBCTGCOAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-5-methylphenoxy)propanoic acid (CAS 30033-94-4): Procurement and Differentiation Guide for Chlorophenoxy Propanoic Acid Research


2-(2-Chloro-5-methylphenoxy)propanoic acid (CAS 30033-94-4) is a member of the chlorophenoxy propanoic acid class, a group of synthetic auxin herbicides that mimic natural plant hormones to induce uncontrolled growth in target broadleaf weeds [1]. Structurally, it features a chiral center at the propanoic acid moiety and a 2-chloro-5-methyl substitution pattern on the phenoxy ring [2]. While often conflated with the positional isomer mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), its distinct substitution architecture yields unique physicochemical and potential herbicidal properties that warrant specific compound-level procurement rather than generic class substitution [3].

Why 2-(2-Chloro-5-methylphenoxy)propanoic acid (CAS 30033-94-4) Cannot Be Substituted by Mecoprop or Other Chlorophenoxy Analogs


Although 2-(2-chloro-5-methylphenoxy)propanoic acid belongs to the same chlorophenoxy propanoic acid family as mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) and dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), substitution is not straightforward. Class-level structure-activity relationship (SAR) studies unequivocally demonstrate that minor modifications in the chlorine and methyl substitution pattern on the phenoxy ring drastically alter the spectrum of weed control and species selectivity [1]. Furthermore, the specific 2-chloro-5-methyl arrangement imparts distinct physicochemical properties—such as density, boiling point, and spectral signature—compared to positional isomers, which directly impacts formulation behavior, analytical method validation, and environmental fate assessment . Generic substitution without head-to-head comparative data risks invalidating research outcomes, misidentifying active species, or selecting an ineffective herbicide profile for a specific target weed spectrum.

Quantitative Differentiation Evidence: 2-(2-Chloro-5-methylphenoxy)propanoic acid (CAS 30033-94-4) vs. Closest Analogs


Positional Isomer Differentiation: 2-Chloro-5-methyl vs. 4-Chloro-2-methyl (Mecoprop) Substitution Pattern

The target compound is a positional isomer of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid). Class-level evidence from phenoxy-phenoxy propanoic acid herbicides establishes that 'slight changes in chemical structure alter drastically the spectrum of weeds controlled' [1]. While direct head-to-head herbicidal data for this specific isomer are not publicly available, the well-documented principle that chlorine and methyl positional shifts modify receptor binding and metabolic detoxification rates [2] implies that 2-(2-chloro-5-methylphenoxy)propanoic acid will exhibit a distinct weed control profile compared to mecoprop. Researchers cannot assume equivalent selectivity or efficacy.

Herbicide Selectivity Structure-Activity Relationship Phenoxy Propanoic Acid

Physicochemical Property Differentiation: Density and Boiling Point vs. Mecoprop

The target compound exhibits distinct physicochemical properties compared to the commercial herbicide mecoprop. Reported density is 1.265 g/cm³ and boiling point is 338.4°C at 760 mmHg . In contrast, mecoprop has a melting point of 94-95°C and decomposes upon boiling [1]. These differences directly impact formulation development (e.g., solubility, volatility) and analytical method parameters (e.g., gas chromatography conditions).

Formulation Analytical Chemistry Physical Property Data

Spectral Identity Confirmation: NMR Fingerprint for Quality Control and Purity Verification

A 1H NMR spectrum of the target compound in DMSO-d6 is available in the KnowItAll NMR Spectral Library [1]. This spectral fingerprint serves as a definitive identity and purity reference. For procurement, this ensures that supplied material matches the expected structure, distinguishing it from positional isomers like mecoprop or dichlorprop. A minimum purity specification of 95% is provided by reputable vendors .

Quality Control NMR Spectroscopy Analytical Reference

Chiral Center Implications: Potential Enantioselective Herbicidal Activity

2-(2-Chloro-5-methylphenoxy)propanoic acid contains a chiral center at the propanoic acid moiety, a feature common to α-aryloxypropanoic acid herbicides [1]. For the closely related mecoprop and dichlorprop, the R-enantiomer is known to be the herbicidally active form, while microbial degradation preferentially eliminates one enantiomer [2]. Therefore, the enantiomeric composition of the target compound may influence both herbicidal efficacy and environmental persistence, making chiral resolution a critical consideration for research applications.

Chiral Chromatography Enantioselectivity Herbicide Metabolism

Optimal Research and Industrial Applications for 2-(2-Chloro-5-methylphenoxy)propanoic acid (CAS 30033-94-4)


Targeted Herbicidal Selectivity Screening: Positional Isomer SAR Studies

Due to its distinct 2-chloro-5-methyl substitution pattern compared to the commercial standard mecoprop (4-chloro-2-methyl), this compound is an essential probe for structure-activity relationship (SAR) investigations aimed at mapping positional isomer effects on broadleaf weed control spectra. Class-level evidence confirms that minor substitution changes drastically alter herbicidal selectivity [1], making compound-specific procurement mandatory for reproducible SAR campaigns.

Analytical Reference Standard for Environmental Monitoring and Method Validation

The availability of a verified NMR spectrum (DMSO-d6) [2] and a defined purity specification (95%) positions this compound as a reliable reference standard for developing and validating LC-MS or GC-MS methods targeting chlorophenoxy propanoic acid residues in environmental matrices. Its unique spectral fingerprint ensures unambiguous identification amidst complex isomer mixtures.

Chiral Resolution and Enantioselective Degradation Studies

The presence of a chiral center, combined with class-level knowledge that enantiomers exhibit differential herbicidal activity and environmental persistence [3], makes this compound a valuable substrate for enantioselective degradation assays. Researchers investigating microbial degradation pathways or developing enantioselective separation methods require the specific racemic or enantiopure form of this positional isomer.

Synthetic Building Block for Novel Phenoxy Herbicide Derivatives

The unique 2-chloro-5-methylphenoxy scaffold serves as a key intermediate for synthesizing next-generation chlorophenoxy herbicides with potentially improved selectivity or reduced off-target effects. Procurement of high-purity 2-(2-chloro-5-methylphenoxy)propanoic acid enables efficient derivatization at the carboxylic acid moiety without confounding isomer impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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